molecular formula C13H17FN2O B5151882 1-(4-fluorobenzyl)-3-piperidinecarboxamide

1-(4-fluorobenzyl)-3-piperidinecarboxamide

Cat. No. B5151882
M. Wt: 236.28 g/mol
InChI Key: DPWAZNKOJKMLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 4F-ADB and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are man-made chemicals that mimic the effects of natural cannabinoids, such as THC, found in the marijuana plant. 4F-ADB has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-piperidinecarboxamide is not fully understood. However, it is believed to act on the CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, such as pain, mood, and appetite. By interacting with these receptors, 4F-ADB may modulate the activity of the endocannabinoid system and produce its effects.
Biochemical and Physiological Effects
Studies have shown that 1-(4-fluorobenzyl)-3-piperidinecarboxamide produces various biochemical and physiological effects. These effects include changes in heart rate, blood pressure, and body temperature. Additionally, 4F-ADB has been shown to produce analgesic, anxiolytic, and anticonvulsant effects. However, the exact nature and extent of these effects are still under investigation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzyl)-3-piperidinecarboxamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system and its effects on various physiological processes. Additionally, the synthetic nature of 4F-ADB allows for greater control over the purity and concentration of the compound.
One limitation of using 1-(4-fluorobenzyl)-3-piperidinecarboxamide in lab experiments is its potential for abuse and dependence. This may limit its use in certain studies and require careful monitoring of its use. Additionally, the complex nature of the endocannabinoid system and its interactions with other physiological processes may make it difficult to isolate the effects of 4F-ADB.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-3-piperidinecarboxamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of pain, anxiety, and depression. Another direction is to study its effects on the endocannabinoid system and its interactions with other physiological processes. Additionally, future research may focus on developing new drugs based on the structure and properties of 4F-ADB.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-3-piperidinecarboxamide has been achieved through various methods. One of the most common methods involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base. The resulting intermediate is then reacted with carboxylic acid to form 4F-ADB. Other methods involve the use of different reagents and solvents, such as DMF and DCM, to achieve the desired product.

Scientific Research Applications

The potential applications of 1-(4-fluorobenzyl)-3-piperidinecarboxamide in scientific research are vast. This compound has been studied for its potential therapeutic properties, particularly in the treatment of pain, anxiety, and depression. It has also been studied for its potential use in the treatment of various diseases, such as cancer and epilepsy. Additionally, 4F-ADB has been used in the development of new drugs and as a tool for studying the endocannabinoid system.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-5-3-10(4-6-12)8-16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWAZNKOJKMLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5428834

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